molecular formula C18H17N3O5S B2758693 N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide CAS No. 2097931-92-3

N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

Cat. No.: B2758693
CAS No.: 2097931-92-3
M. Wt: 387.41
InChI Key: ATLBFJOERLAPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring two distinct aromatic systems: a 1,3-benzodioxole moiety and a 1,3-benzothiadiazole ring substituted with a cyclopropyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c22-18(19-12-5-8-16-17(9-12)26-11-25-16)10-20-14-3-1-2-4-15(14)21(13-6-7-13)27(20,23)24/h1-5,8-9,13H,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLBFJOERLAPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a benzodioxole moiety and a benzothiadiazole derivative, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C25H20N6O5
  • IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)acetamide
  • SMILES Notation : O=C(Cn(c1c2cccc1)c1c2N=CN(Cc2nc(C3CC3)no2)C1=O)Nc(cc1)cc2c1OCO2

Antiviral Properties

Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)acetamide exhibit antiviral activity against various pathogens. For instance, studies on related compounds have shown effectiveness against SARS-CoV protease inhibitors . Such activity suggests potential applicability in the treatment of viral infections.

Anticancer Activity

The structural components of this compound may also confer anticancer properties. Compounds containing benzodioxole and benzothiadiazole rings have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells. This mechanism leads to cell cycle arrest and has been documented in several studies involving structurally similar compounds .

Enzyme Inhibition

N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)acetamide may act as an enzyme inhibitor. The interaction with specific molecular targets can impede enzymatic reactions critical for pathogen survival or cancer cell proliferation.

Case Studies and Research Findings

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of similar compounds against SARS-CoV, it was found that certain derivatives exhibited sub-micromolar activity against the viral protease. The induced-fit reorganization of binding pockets was crucial for the efficacy observed .

Case Study 2: Anticancer Mechanism Exploration

Research focusing on the anticancer effects of benzodioxole-containing compounds demonstrated significant apoptosis induction in various cancer cell lines. The study highlighted the role of these compounds in disrupting microtubule dynamics and triggering programmed cell death pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
ML188SARS-CoV protease inhibition
M4980923Anticancer (tubulin inhibition)
L6900540Antiviral activity

Scientific Research Applications

Biological Activities

  • Fluorescent Probes : Compounds containing the benzothiadiazole structure have been explored as selective live cell fluorescence imaging probes. These probes exhibit enhanced performance in live cell assays compared to traditional dyes like DAPI. The incorporation of excited state intramolecular proton transfer (ESIPT) sites significantly improves their fluorescence properties .
  • Anticancer Properties : Research has indicated that derivatives of benzothiadiazole can exhibit anticancer activity. The structural modifications in compounds like N-(2H-1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide may enhance this activity through mechanisms involving apoptosis induction and inhibition of tumor growth .
  • Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the benzodioxole and benzothiadiazole rings could contribute to the compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Cell Imaging and Diagnostics

The unique fluorescent properties of compounds related to this compound make it an excellent candidate for use in cellular imaging techniques. These applications can aid in the visualization of cellular processes in real-time.

Drug Development

Given its structural complexity and biological activity, this compound can serve as a lead structure for the development of new pharmaceuticals targeting cancer and infectious diseases. Its modifications may lead to derivatives with improved efficacy and reduced toxicity.

Material Science

The chemical stability and unique optical properties could also allow for applications in material science, particularly in developing new materials for optoelectronic devices or sensors.

Case Studies

StudyFocusFindings
Study on Fluorescent Probes Live Cell ImagingDemonstrated superior performance over traditional dyes in imaging assays.
Anticancer Activity Exploration Cancer Cell LinesIndicated potential for inducing apoptosis in cancer cells with modified derivatives.
Antimicrobial Properties Assessment Various Microbial StrainsShowed promising activity against certain bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Benzodioxol-Containing Analogs
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28, ) :
    • Shares the benzo[d][1,3]dioxol-5-yl acetamide backbone with the target compound.
    • Key differences: The benzimidazole substituent in Compound 28 replaces the benzothiadiazole-cyclopropyl group, altering electronic and steric properties.
    • Bioactivity : Compound 28 is a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, suggesting that the benzodioxol group may enhance binding to enzymatic pockets .
Benzothiadiazole/Benzothiazole Analogs
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, ): Features a benzothiazole ring (vs. benzothiadiazole in the target) and a bulky adamantyl substituent (vs. cyclopropyl). Structural Insights: X-ray crystallography reveals intermolecular N–H⋯N hydrogen bonds and planar acetamide geometry, which may stabilize crystal packing .

Physicochemical and Spectroscopic Characterization

Spectroscopy
  • 1H/13C NMR : The benzodioxol protons (δ ~6.8–7.0 ppm) and benzothiadiazole/benzothiazole signals (δ ~7.3–8.0 ppm) are characteristic in analogs .
  • IR : Amide C=O stretches (~1660–1680 cm⁻¹) and benzodioxol C–O–C vibrations (~1250–1270 cm⁻¹) are expected .
Crystallography
  • Hydrogen Bonding : Analogous to Compound I, the target may form H-bonded dimers (N–H⋯O/N interactions) and π-stacking due to planar aromatic systems .
  • Space Groups : Compound I crystallizes in the triclinic P1 group; similar symmetry may apply to the target .

Data Tables

Table 2: Spectroscopic Signatures

Functional Group IR (cm⁻¹) 1H NMR (δ, ppm)
Amide C=O 1660–1680 -
Benzodioxol C–O–C 1250–1270 6.8–7.0 (aromatic H)
Benzothiadiazole/Thiazole - 7.3–8.0 (aromatic H)

Q & A

Q. What are the key synthetic steps and purity control methods for this compound?

The synthesis typically involves multi-step reactions, including coupling of the benzodioxole moiety with the benzothiadiazole core. Critical steps include:

  • Amide bond formation : Achieved via activation of carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of triethylamine as a base and dimethylformamide (DMF) as a solvent .
  • Cyclopropane ring introduction : Requires controlled temperature (20–25°C) to avoid side reactions .
  • Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each intermediate stage ensures ≥95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., δ 2.3 ppm for methyl groups, δ 7.3–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 416.88 for related analogs) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

Q. What solvents and bases optimize reaction yields?

  • Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in amidation reactions .
  • Bases : Triethylamine or sodium hydride deprotonate intermediates, with yields improving under inert atmospheres .

Advanced Research Questions

Q. How can computational methods streamline synthesis optimization?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path searches : Identify low-energy intermediates for cyclopropane ring formation .
  • Solvent effects : Molecular dynamics simulations optimize solvent choice (e.g., DMF vs. ethanol) .
  • Machine learning : Analyzes historical reaction data to recommend optimal conditions (temperature, catalyst loading) .

Q. How are spectral data discrepancies resolved during characterization?

  • Dynamic NMR : Detects conformational exchange in flexible regions (e.g., cyclopropane substituents) at variable temperatures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .
  • Crystallographic refinement : Resolves ambiguities in hydrogen bonding (e.g., R-factor < 0.05) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response profiling : Tests analogs across a concentration gradient (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Molecular docking : Validates target binding (e.g., κ-opioid receptor interactions) using software like AutoDock Vina .
  • Metabolic stability assays : Quantifies cytochrome P450-mediated degradation to explain in vitro vs. in vivo discrepancies .

Q. How is hydrogen bonding analyzed in the crystal structure?

  • Intermolecular interactions : X-ray data reveal dimerization via N–H⋯N bonds (2.8 Å) and C–H⋯O contacts (3.1 Å) .
  • Hirshfeld surface analysis : Maps contact distances and quantifies interaction contributions (e.g., 12% from S⋯S contacts) .

Q. How can Design of Experiments (DoE) improve reaction optimization?

  • Factorial designs : Screen variables (temperature, solvent ratio, catalyst) to identify critical factors .
  • Response surface methodology (RSM) : Models non-linear relationships (e.g., % yield vs. reaction time) .
  • Taguchi arrays : Minimize experimental runs while maximizing data robustness (e.g., 9 runs for 4 variables) .

Q. What functional groups drive reactivity in derivatization studies?

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH at 60°C) .
  • Benzothiadiazole ring : Undergoes nucleophilic substitution at the sulfonamide sulfur .
  • Cyclopropane : Strain-driven ring-opening reactions with electrophiles (e.g., bromine) .

Q. How are intermediates characterized in multi-step syntheses?

  • Isolation via column chromatography : Silica gel with hexane/ethyl acetate gradients separates intermediates .
  • In situ monitoring : ReactIR tracks reaction progress by detecting carbonyl intermediates .

Methodological Tables

Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity Control MethodReference
Amide couplingDMF, triethylamine, 0°C → RT65–75TLC (Rf = 0.3)
Cyclopropane additionChloroacetyl chloride, 25°C, 6 h50–60HPLC (retention 8.2 min)
CrystallizationEthanol-DMF (8:2), slow evaporation80–85X-ray diffraction

Table 2: Advanced Analytical Techniques

TechniqueApplicationExample DataReference
2D NMR (HSQC)Assigns quaternary carbonsCorrelation at δC 120 ↔ δH 7.2
Quantum calculationsPredicts transition state energiesΔG‡ = 28.5 kcal/mol for amidation
Hirshfeld surfaceQuantifies intermolecular contacts58% H-bonding contribution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.